8-(4-ethylphenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
- This compound is a complex heterocyclic molecule with a fused pyridothiadiazine ring system. Its systematic name is quite a mouthful, but let’s break it down:
Core Structure: The core structure consists of a pyrido[2,1-b][1,3,5]thiadiazine ring.
- This compound’s unique arrangement of atoms makes it intriguing for further exploration.
Preparation Methods
Industrial Production: Unfortunately, industrial-scale production methods remain undisclosed due to limited information.
Chemical Reactions Analysis
Reactivity: This compound likely undergoes various reactions
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformation.
Major Products: These reactions could yield derivatives with altered functional groups.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for novel compounds.
Biology: Explore its interactions with biological macromolecules (enzymes, receptors) and its potential as a pharmacophore.
Medicine: Assess its therapeutic properties (e.g., antimicrobial, anticancer) and potential drug development.
Industry: Consider applications in materials science, such as organic electronics or sensors.
Mechanism of Action
- Unfortunately, detailed information on its mechanism of action is scarce. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds: While direct analogs are rare, consider related heterocyclic structures like pyridothiadiazines or pyridines.
Uniqueness: Highlight its distinctive features, such as the combination of the pyrido[2,1-b][1,3,5]thiadiazine core with specific substituents.
Properties
Molecular Formula |
C23H23N3OS |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
8-(4-ethylphenyl)-3-(2-methylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C23H23N3OS/c1-3-17-8-10-18(11-9-17)19-12-22(27)26-14-25(15-28-23(26)20(19)13-24)21-7-5-4-6-16(21)2/h4-11,19H,3,12,14-15H2,1-2H3 |
InChI Key |
YWRAGWHZOBPXGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC=CC=C4C |
Origin of Product |
United States |
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